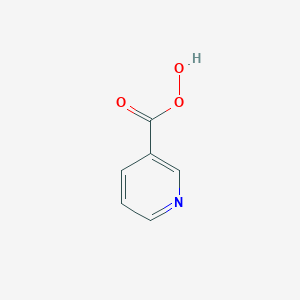
Pyridine-3-carboperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Pyridine-3-carboperoxoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5NO3 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Oxidation of Alkylpyridines
Pyridine-3-carboxylic acid (nicotinic acid) is synthesized via vapor-phase oxidation of 3-methylpyridine (β-picoline) using oxygen and a vanadia-based catalyst. Key parameters:
Ester and Amide Formation
Pyridine-3-carboxylic anhydride (3-PCA) serves as a versatile condensing reagent for synthesizing esters and carboxamides. For example:
-
Esterification : Reaction with alcohols yields esters (e.g., ethyl nicotinate) in >85% yield.
-
Amidation : Reaction with amines produces carboxamides (e.g., nicotinamide derivatives) in 75–95% yield .
Saponification and Acidification
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes saponification with NaOH (1M) followed by acidification (HCl, 12M) to yield 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , a key intermediate in drug synthesis .
Biological Activity of Pyridine-3-Carboxamide Analogs
Newly synthesized N-(4-phenylthiazol-2-yl)nicotinamide analogs exhibit potent antibacterial activity against Ralstonia solanacearum (tomato bacterial wilt pathogen). Key findings:
-
Compound 4a : Reduces infection rate by 60% and suppresses pathogen load in plant tissues .
-
Molecular docking : Strong binding affinity (−9.2 kcal/mol) to bacterial enzyme targets .
Decarboxylation Kinetics
Pyridinecarboxylic acids exhibit unusual decarboxylation behavior:
Coordination Chemistry and Zwitterion Formation
In squaric acid cocrystals, pyridine-3-carboxylic acid adopts distinct protonation states:
Propriétés
Numéro CAS |
121343-63-3 |
|---|---|
Formule moléculaire |
C6H5NO3 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
pyridine-3-carboperoxoic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H |
Clé InChI |
YCOXMESWGGHVBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OO |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OO |
Synonymes |
3-Pyridinecarboperoxoicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















